Thieno[3,2-b]pyridine-7-carbonitrile
Description
Properties
IUPAC Name |
thieno[3,2-b]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTMLMGSZZBOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CSC2=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent One-Pot Synthesis Using Base Catalysts
A highly efficient and widely reported approach to synthesize thieno[3,2-b]pyridine derivatives, including carbonitrile-substituted analogs, involves a stepwise one-pot three-component reaction. This method uses malononitrile, aromatic aldehydes, and thiophenol as starting materials, catalyzed by bases such as triethylamine, high surface area magnesium oxide (HSA-MgO), or nanocrystalline magnesium oxide.
Procedure Summary:
- Equimolar amounts of aldehyde and malononitrile are dissolved in ethanol.
- A base catalyst (e.g., 50 mg HSA-MgO) is added at ambient temperature.
- The mixture is heated to 50 ºC, then thiophenol is added, and the reaction refluxed for 45 minutes.
- Additional malononitrile is added, and reflux continues for another 60 minutes.
- The reaction mixture is exposed to air overnight to complete the reaction.
- Catalyst is removed by centrifugation, and the crude product is purified by recrystallization from ethanol.
This procedure yields 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles, which are key intermediates for further transformation into thieno[3,2-b]pyridines.
Conversion to 2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles
The phenylthio group in the intermediate is replaced by a mercapto group via reduction with sodium sulfide in N,N-dimethylformamide (DMF):
- The phenylthio derivative (3 mmol) is dissolved in DMF (10 mL).
- Sodium sulfide (0.78 g, 10 mmol) is added, and the mixture is stirred at 80 ºC for 2 hours.
- Upon cooling, acidification with 1 M HCl precipitates the mercaptopyridine derivative.
- The product is collected by filtration and used in subsequent steps without further purification.
This step quantitatively converts the phenylthio intermediates into free thiol derivatives, crucial for the next cyclization step.
Cyclization to Thieno[3,2-b]pyridine-7-carbonitrile Derivatives
The mercaptopyridine intermediates undergo intramolecular cyclization upon reaction with α-halogenated compounds in the presence of base catalysts such as sodium alkoxide:
- A mixture of mercaptopyridine (2 mmol), α-bromoacetophenone (2 mmol), and sodium ethoxide in absolute ethanol (20 mL) is stirred at room temperature for 10 minutes.
- A yellow solid precipitates, which is filtered and purified by recrystallization.
This reaction forms the thieno[3,2-b]pyridine core with a carbonitrile substituent at position 7, typically in high yields (around 80%) and short reaction times (5–10 minutes at room temperature).
Alternative Synthesis via Condensation and Cyclization Routes
Other synthetic routes reported involve the use of triethyl orthoformate, hydrazine hydrate, and ammonium acetate to construct thienopyridine derivatives with carbonitrile groups:
- Starting from 3-amino-5-phenylamino-2,4-dicarbonitrile, reactions with triethyl orthoformate in refluxing acetic anhydride yield intermediates that cyclize upon treatment with hydrazine hydrate.
- Subsequent fusion with ethyl cyanoacetate and ammonium acetate affords polyfunctionalized thienopyridine derivatives with carbonitrile substituents.
- Diazotization reactions followed by nucleophilic substitution with ethyl cyanoacetate also provide access to related thienopyridine carbonitrile compounds.
These methods provide alternative pathways to this compound derivatives, often allowing structural diversification.
Summary Table of Preparation Methods
| Step | Starting Materials | Conditions | Catalyst/Base | Product Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Aldehyde + Malononitrile + Thiophenol | Ethanol, 50 ºC, reflux, overnight air exposure | Triethylamine / HSA-MgO / Nanocrystalline MgO | 2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile | Moderate to good | One-pot three-component reaction |
| 2 | Phenylthio derivative + Na2S | DMF, 80 ºC, 2 h | Sodium sulfide | 2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrile | Quantitative | Reduction to free thiol |
| 3 | Mercaptopyridine + α-halogen compound | Ethanol, room temp, 10 min | Sodium alkoxide | This compound derivatives | ~80 | Intramolecular cyclization |
| 4 | 3-Amino-5-phenylamino-2,4-dicarbonitrile + triethyl orthoformate + hydrazine hydrate | Reflux in acetic anhydride, room temp | Various (acidic/basic) | Polyfunctional thienopyridine carbonitriles | Variable | Alternative cyclization and condensation |
Mechanistic Insights
- The initial multicomponent reaction forms the pyridine ring with dicarbonitrile substitution through Knoevenagel condensation and nucleophilic addition steps.
- Sodium sulfide replaces the phenylthio protecting group with a free thiol, enabling cyclization.
- The α-halogen compound reacts with the mercaptopyridine via nucleophilic substitution followed by intramolecular cyclization to form the fused thieno[3,2-b]pyridine ring system.
- The use of solid base catalysts like HSA-MgO enhances reaction rates and yields due to high surface area and catalytic activity.
Advantages and Practical Considerations
- The described methods offer short reaction times (minutes to a few hours) and high product purities.
- Use of heterogeneous catalysts (MgO variants) facilitates easy recovery and reuse.
- The stepwise one-pot approach reduces purification steps and waste.
- The synthetic routes are adaptable to various aryl substituents, allowing structural diversity in the final this compound derivatives.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include functionalized thienopyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Scientific Research Applications
The compound has shown potential across multiple domains:
Chemistry
- Building Block : It serves as a precursor for synthesizing complex heterocyclic compounds, facilitating the development of new materials and chemicals.
Biology
- Enzyme Inhibition : Thieno[3,2-b]pyridine-7-carbonitrile is utilized in studying enzyme inhibition and protein-ligand interactions. Its ability to inhibit specific kinases, such as Pim-1 kinase, positions it as a valuable tool in biochemical research.
Medicine
- Anticancer Activity : The compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating cellular signaling pathways.
- Antiviral Properties : Thieno[3,2-b]pyridine derivatives have been investigated for their effectiveness against viruses, including Hepatitis C and herpesviruses.
Industry
- Agrochemicals : Its derivatives are explored for use in developing agrochemicals, contributing to agricultural advancements.
This compound demonstrates a range of biological activities. Below is a summary of key findings from various studies:
| Study Focus | Findings |
|---|---|
| Anticancer Properties | Significantly reduced cell viability in MDA-MB-231 breast cancer cells at low concentrations (0.05 µM) after 24 hours. Increased cytotoxicity observed with higher concentrations over time. |
| Metabolic Profiling | Altered glycolysis and pyruvate metabolism pathways in breast cancer cells, indicating significant impacts on cellular metabolism. |
| HCV Inhibition | Effective inhibition of Hepatitis C virus replication without significant cytotoxicity in vitro. |
Anticancer Properties
A study investigated the effects of this compound on the MDA-MB-231 breast cancer cell line. The compound exhibited a dose-dependent reduction in cell viability and induced apoptosis via the intrinsic apoptotic pathway.
Metabolic Profiling
Research into the metabolic effects of thieno[3,2-b]pyridine derivatives revealed alterations in key metabolic pathways associated with cancer cell growth and survival. This suggests that the compound not only affects cell viability but also significantly impacts cellular metabolism.
Antiviral Applications
In studies focused on developing agents against Hepatitis C virus (HCV), thieno[3,2-b]pyridine derivatives showed promising results with effective inhibition rates against viral replication. These findings highlight the potential for these compounds to serve as antiviral agents.
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival . The compound’s ability to bind to enzyme active sites and disrupt their function is a key aspect of its biological activity.
Comparison with Similar Compounds
Structural and Substituent Variations
Thieno[3,2-b]pyridine-7-carbonitrile belongs to a broader class of thienopyridine carbonitriles. Key analogs include:
7-Chlorothieno[3,2-b]pyridine-2-carbonitrile
- Molecular Formula : C₈H₃ClN₂S
- Molecular Weight : 194.64 g/mol
- Substituents: Chlorine at position 7, cyano at position 2
- Synthesis : Halogenation reactions, though exact yields are unspecified .
- Applications: Not explicitly stated, but chloro-substituted thienopyridines are often intermediates in pharmaceuticals .
3-Phenylthieno[3,2-c]pyridine-2-carbonitrile
- Molecular Formula : C₁₄H₇N₂S (estimated)
- Substituents: Phenyl group at position 3, cyano at position 2
- Synthesis : Cyclization of Na₂S and bromoacetonitrile in DMF at 50°C .
- Key Difference : The thiophene-pyridine fusion occurs at [3,2-c] positions instead of [3,2-b], altering electronic conjugation .
7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile
- Molecular Formula : C₇H₁₀N₂O₃S
- Molecular Weight : 202.23 g/mol
- Substituents: Oxo group at position 7, cyano at position 4
- Applications : Likely explored for biological activity due to the oxo moiety, though specific data is unavailable .
Electronic and Spectral Properties
- This compound: The cyano group at position 7 withdraws electron density, polarizing the π-system. This is reflected in downfield shifts in ¹H NMR (e.g., δ 8.84 for the pyridinic proton) .
- 7-Chloro Analog : Chlorine’s electronegativity further deshields adjacent protons, though spectral data is unavailable for direct comparison .
Biological Activity
Thieno[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound recognized for its diverse biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to the thienopyridine family and is characterized by a unique structure that includes a thieno-pyridine framework with a carbonitrile functional group at the 7-position. Its molecular formula contributes to its distinct chemical properties and potential therapeutic applications. The compound has been studied for its anticancer , antifungal , anti-inflammatory , and antiviral properties.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, notably Pim-1 kinase. This kinase plays a crucial role in cell survival and proliferation. Inhibition of Pim-1 leads to altered cellular processes, including apoptosis in cancer cells.
Biochemical Pathways
The compound interacts with various enzymes and proteins, influencing their activity and function. It has been shown to induce apoptosis by activating intrinsic pathways within cancer cells, thereby modulating cell signaling pathways and gene expression.
Biological Activity Data
This compound exhibits significant biological activities across various studies. Below is a summary of key findings:
Case Studies
- Anticancer Properties : A study highlighted the effects of this compound on the MDA-MB-231 breast cancer cell line. The compound was shown to significantly reduce cell viability at concentrations as low as 0.05 µM after 24 hours, with increased cytotoxicity observed at higher concentrations over time .
- Metabolic Profiling : Another investigation into the metabolic effects of thieno[3,2-b]pyridine derivatives on breast cancer cells revealed alterations in glycolysis and pyruvate metabolism pathways. This suggests that the compound not only affects cell viability but also impacts cellular metabolism significantly .
- HCV Inhibition : Research focused on developing new agents against Hepatitis C virus identified thieno[3,2-b]pyridine derivatives as promising candidates with effective inhibition rates against viral replication without significant cytotoxicity in vitro .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Thieno[3,2-b]pyridine-7-carbonitrile, and how do reaction conditions influence yields?
- Methodological Answer : Cyclocondensation of 3-amino-4-cyano-2-thiophenecarboxamides in formic acid (yielding thieno[3,2-d]pyrimidin-4-ones) or with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene (producing β-keto amides) are key routes . Solvent choice (e.g., dry DMF) and catalysts (e.g., calcium chloride) critically affect cyclization efficiency and purity . Optimized procedures report yields up to 61% when using eucalyptol as a bio-based solvent .
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization relies on and NMR spectroscopy to confirm aromatic proton environments and carbonitrile groups. For example, NMR shows distinct signals at δ 8.84 (d, J = 4.7 Hz) and δ 7.53 (d, J = 4.7 Hz) for pyridine and thiophene protons, respectively . Elemental analysis and HRMS further validate molecular composition .
Q. What are the primary biological applications of this compound derivatives?
- Methodological Answer : Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via MIC assays and cytotoxicity in multidrug-resistant cancer cell lines (e.g., CCRF-CEM leukemia) through MTT assays . Structural modifications, such as introducing cyclopropyl or nitro groups, enhance bioactivity .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized for scalability and green chemistry?
- Methodological Answer : Replace traditional solvents (e.g., toluene) with bio-based alternatives like eucalyptol to improve sustainability without compromising yield . Microwave-assisted synthesis reduces reaction time from hours to minutes, as demonstrated in analogous thienopyrimidine systems . Process optimization should include DoE (Design of Experiments) to evaluate temperature, solvent polarity, and catalyst loading .
Q. What computational methods predict the electronic properties of this compound, and how do they guide material design?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal HOMO-LUMO gaps (~3.5 eV) and charge distribution, correlating with semiconducting behavior in organic electronics . QSPR models trained on thienopyridine derivatives can forecast solubility and thermal stability, aiding in OLED or OFET applications .
Q. How do structural modifications impact the kinase inhibitory activity of this compound derivatives?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 3-position enhances VEGFR-2 inhibition (IC < 50 nM) by stabilizing ligand-receptor interactions. SAR studies using molecular docking (e.g., AutoDock Vina) validate binding modes to kinase ATP pockets .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Cross-validate assays (e.g., MIC vs. disk diffusion) to account for methodological variability . Meta-analyses of cytotoxicity data should control for cell line specificity (e.g., solid tumors vs. leukemia) and resistance mechanisms (e.g., P-glycoprotein expression) . Standardized protocols for compound purity (≥95% by HPLC) are critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
